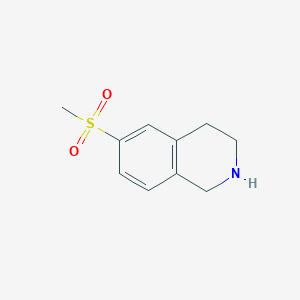
2-(4-Bromophenyl)-4-chloro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-4-chloro-1H-imidazole is a heterocyclic organic compound featuring both bromine and chlorine substituents on an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole typically involves the condensation of 4-bromoaniline with glyoxal in the presence of hydrochloric acid, followed by cyclization with ammonium acetate. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Oxidized imidazole derivatives.
Coupling Products:
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-(4-Bromophenyl)-4-chloro-1H-imidazole exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological activities.
相似化合物的比较
2-(4-Bromophenyl)-1H-imidazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Chloro-1H-imidazole: Lacks the bromine substituent, resulting in different chemical and biological properties.
2-(4-Bromophenyl)-4-methyl-1H-imidazole:
Uniqueness: 2-(4-Bromophenyl)-4-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-chloro-1H-imidazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-12-5-8(11)13-9/h1-5H,(H,12,13) |
InChI 键 |
RXNHOGRIEBBVNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)



![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)



